molecular formula C12H23NO3 B8187162 trans-(3-Hydroxy-3-methyl-cyclohexyl)-carbamic acid tert-butyl ester

trans-(3-Hydroxy-3-methyl-cyclohexyl)-carbamic acid tert-butyl ester

Cat. No.: B8187162
M. Wt: 229.32 g/mol
InChI Key: MMMVAIAUVIUSBN-JOYOIKCWSA-N
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Description

Trans-(3-Hydroxy-3-methyl-cyclohexyl)-carbamic acid tert-butyl ester is a synthetic organic compound. It features a cyclohexyl ring with a hydroxyl group and a methyl group attached to the same carbon atom, making it a tertiary alcohol. The carbamic acid ester group is attached to the cyclohexyl ring, providing unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans-(3-Hydroxy-3-methyl-cyclohexyl)-carbamic acid tert-butyl ester typically involves the following steps:

    Formation of the cyclohexyl ring: This can be achieved through various cyclization reactions.

    Introduction of the hydroxyl and methyl groups: These groups can be introduced via selective functionalization reactions.

    Formation of the carbamic acid ester: This step involves the reaction of the cyclohexyl compound with tert-butyl isocyanate under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This might include the use of catalysts, temperature control, and purification techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ester group can be reduced to form an alcohol.

    Substitution: The hydroxyl group can undergo substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogenating agents, nucleophiles.

Major Products

    Oxidation products: Ketones, carboxylic acids.

    Reduction products: Alcohols.

    Substitution products: Halogenated compounds, ethers.

Scientific Research Applications

Chemistry

    Synthesis of complex molecules: Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

    Study of reaction mechanisms: Helps in understanding the behavior of similar compounds under various conditions.

Biology

    Biochemical studies: Used to study enzyme interactions and metabolic pathways.

Medicine

    Drug development: Potential use in the development of new therapeutic agents.

Industry

    Material science: Used in the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of trans-(3-Hydroxy-3-methyl-cyclohexyl)-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds, while the ester group can participate in various chemical reactions. These interactions can affect biological pathways and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • trans-(3-Hydroxy-3-methyl-cyclohexyl)-carbamic acid methyl ester
  • trans-(3-Hydroxy-3-methyl-cyclohexyl)-carbamic acid ethyl ester

Uniqueness

Trans-(3-Hydroxy-3-methyl-cyclohexyl)-carbamic acid tert-butyl ester is unique due to its specific functional groups and stereochemistry, which confer distinct chemical and biological properties.

Properties

IUPAC Name

tert-butyl N-[(1S,3R)-3-hydroxy-3-methylcyclohexyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO3/c1-11(2,3)16-10(14)13-9-6-5-7-12(4,15)8-9/h9,15H,5-8H2,1-4H3,(H,13,14)/t9-,12+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMMVAIAUVIUSBN-JOYOIKCWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC(C1)NC(=O)OC(C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1(CCC[C@@H](C1)NC(=O)OC(C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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